molecular formula C17H17ClN2 B13706334 2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride CAS No. 1172344-66-9

2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride

Cat. No.: B13706334
CAS No.: 1172344-66-9
M. Wt: 284.8 g/mol
InChI Key: CVSADUKXXDOAMS-UHFFFAOYSA-N
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Description

2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C17H17ClN2. It is used in various fields of scientific research, including proteomics and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride typically involves the reaction of 2-amino-6,7-dimethylquinoline with phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene. The product is then purified and converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process is streamlined to ensure the highest purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted quinoline derivatives .

Scientific Research Applications

2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-phenylquinoline
  • 6,7-Dimethylquinoline
  • 3-Phenylquinoline

Uniqueness

2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

1172344-66-9

Molecular Formula

C17H17ClN2

Molecular Weight

284.8 g/mol

IUPAC Name

6,7-dimethyl-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C17H16N2.ClH/c1-11-8-14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)9-12(11)2;/h3-10H,1-2H3,(H2,18,19);1H

InChI Key

CVSADUKXXDOAMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)N)C3=CC=CC=C3.Cl

Origin of Product

United States

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